6-Methyl-3-(2-oxo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Methyl-3-(2-oxo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by its unique structure, which includes a pyridin-3-yloxy group, an azetidin-1-yl moiety, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2-oxo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyridin-3-yloxy acetic acid derivative with an azetidinone intermediate, followed by cyclization to form the dihydropyrimidinone core. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(2-oxo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Methyl-3-(2-oxo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(2-oxo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidin
Properties
IUPAC Name |
6-methyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-12-5-15(21)20(11-18-12)9-16(22)19-7-13(8-19)10-23-14-3-2-4-17-6-14/h2-6,11,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFCZRIPIHWCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CC(C2)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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